molecular formula C9H11N3O2 B2841098 3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one CAS No. 2197601-43-5

3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one

Cat. No.: B2841098
CAS No.: 2197601-43-5
M. Wt: 193.206
InChI Key: PSCRWRHWOPRJAP-UHFFFAOYSA-N
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Description

3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery, combining a pyrrolidin-2-one core with a 4-methylpyrimidine ring via an ether linkage. The pyrrolidin-2-one scaffold is a versatile building block in pharmaceutical science. The saturated, three-dimensional pyrrolidine ring is a privileged structure in drug design, favored for its ability to improve solubility and explore pharmacophore space due to its sp 3 -hybridization and non-planarity . This scaffold is present in numerous bioactive molecules and FDA-approved drugs. The 4-methylpyrimidin-2-yl moiety is a key nitrogen-containing heterocycle. Pyrimidine derivatives are fundamental in biochemistry and are frequently investigated for their diverse biological activities. The specific substitution pattern on the pyrrolidine ring can influence the molecule's overall conformation and its interaction with biological targets . While the specific biological profile of 3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one requires further investigation, its structure suggests potential as a valuable intermediate or scaffold for the synthesis of novel compounds. Researchers may explore its applications in developing ligands for various enzymes or receptors, building on the established utility of similar pyrrolidine-pyrimidine hybrids in creating therapeutically active molecules . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methylpyrimidin-2-yl)oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-2-4-11-9(12-6)14-7-3-5-10-8(7)13/h2,4,7H,3,5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCRWRHWOPRJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology and Mechanistic Basis

The Mitsunobu reaction is a cornerstone for ether synthesis, utilizing diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) with triphenylphosphine to mediate the coupling of alcohols. Applying this to 3-hydroxypyrrolidin-2-one and 4-methylpyrimidin-2-ol could yield the target compound:

$$
\text{3-Hydroxypyrrolidin-2-one} + \text{4-Methylpyrimidin-2-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one}
$$

Optimization Insights

  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are ideal for Mitsunobu reactions, balancing substrate solubility and reagent stability.
  • Stoichiometry : A 1:1 ratio of alcohols with 1.2 equivalents of DIAD and PPh$$_3$$ minimizes side reactions.
  • Temperature : Reactions typically proceed at 0°C to room temperature to prevent azodicarboxylate decomposition.

Hypothetical Yield : 50–70%, based on analogous ether formations in thiadiazole syntheses.

Cyclopropane Ring-Opening and Lactamization

Donor-Acceptor Cyclopropane Strategy

Building on methods from, dimethyl 2-(pyrimidinyl)cyclopropane-1,1-dicarboxylates could undergo ring-opening with nucleophiles (e.g., hydroxylamine) to form γ-amino esters, followed by lactamization:

$$
\text{Dimethyl 2-(4-Methylpyrimidin-2-yl)cyclopropane-1,1-dicarboxylate} \xrightarrow{\text{H}_2\text{NOH}} \text{γ-Amino Ester} \xrightarrow{\text{AcOH}} \text{Pyrrolidin-2-one}
$$

Critical Parameters

  • Catalyst : Nickel perchlorate (Ni(ClO$$4$$)$$2$$) enhances cyclopropane activation, as demonstrated in.
  • Cyclization Conditions : Refluxing toluene with acetic acid promotes lactam formation while suppressing byproducts.

Hypothetical Yield : 45–60%, extrapolated from similar 1,5-diarylpyrrolidin-2-one syntheses.

Ullmann-Type Coupling for C–O Bond Formation

Copper-Catalyzed Ether Synthesis

Copper(I) catalysts facilitate coupling between aryl halides and alcohols. Using 2-chloro-4-methylpyrimidine and 3-hydroxypyrrolidin-2-one under Ullmann conditions:

$$
\text{2-Chloro-4-methylpyrimidine} + \text{3-Hydroxypyrrolidin-2-one} \xrightarrow{\text{CuI, Base}} \text{Target Compound}
$$

Reaction Optimization

  • Catalyst Loading : 10 mol% CuI suffices for most couplings.
  • Base : Cs$$2$$CO$$3$$ or K$$3$$PO$$4$$ improves nucleophilicity of the hydroxyl group.
  • Solvent : Dimethylformamide (DMF) at 100–120°C ensures homogeneity.

Hypothetical Yield : 30–50%, lower due to steric hindrance at the pyrrolidinone’s C3 position.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Estimated Yield
Mitsunobu Reaction High regioselectivity; mild conditions Cost of DIAD/PPh$$_3$$; purification challenges 50–70%
Cyclopropane Opening Scalable; leverages established protocols Multi-step; requires cyclopropane synthesis 45–60%
Ullmann Coupling Broad substrate tolerance High temperatures; moderate yields 30–50%

Troubleshooting and Byproduct Mitigation

  • Lactam Ring Stability : Avoid strong acids/bases during purification. Use neutral aqueous workups.
  • Pyrimidine Decomposition : Substitute DMF with 1,4-dioxane in copper-catalyzed reactions to reduce side reactions.
  • DIAD Degradation : Conduct Mitsunobu reactions under inert atmosphere to prevent azodicarboxylate hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrrolidin-2-one derivatives.

    Substitution: Formation of various substituted pyrrolidin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Pharmacological Variations

Pyrrolidin-2-one derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of key analogs:

Key Structural Determinants of Activity

  • Substituent Electronic Effects: Antiarrhythmic arylpiperazinyl derivatives (e.g., Compound 7) rely on electron-withdrawing groups (e.g., Cl) to enhance α1-adrenoceptor affinity. QSAR studies indicate PCR and JGI4 descriptors account for 91% of antiarrhythmic activity variance .
  • Bulk and Lipophilicity : The 4-methylpyrimidinyl group in the target compound increases lipophilicity, improving blood-brain barrier penetration in kinase inhibitors. In contrast, hydrophilic groups (e.g., 123I in Compound 18) optimize radiopharmaceutical biodistribution .
  • Ring Flexibility: Pyrrolidin-2-one’s puckering dynamics (quantified by Cremer-Pople parameters) influence binding pocket compatibility. For example, the rigid pyranonyl substituent in entomopathogenic analogs restricts conformational freedom, enhancing insecticidal activity .

Therapeutic Target Specificity

  • Kinase vs. Cholinesterase Inhibition : While the target compound inhibits tyrosine kinases, analogs like 10b target acetylcholinesterase, reflecting divergent structure-activity relationships (SAR). The benzyl-piperidinyl group in 10b facilitates π-π stacking with cholinesterase’s catalytic site .
  • Adrenoceptor vs. Viral Protease Binding: Fluorinated morpholinyl derivatives (e.g., L12 in ) inhibit SARS-CoV-2 3CL protease via hydrogen bonding, unlike the arylpiperazinyl antiarrhythmics that rely on hydrophobic interactions with adrenoceptors .

Research Findings and Implications

  • Antineoplastic Applications : Lirafugratinib’s preclinical data show IC50 values < 100 nM against multiple kinase targets, attributed to the methylpyrimidinyl group’s ATP-binding site competition .
  • Diagnostic Utility: Compound 18’s 123I labeling enables high-resolution tumor imaging, demonstrating the versatility of pyrrolidin-2-one scaffolds in theranostics .
  • Safety Profiles : Hydroxy-substituted arylpiperazines (e.g., Compound 13 in ) exhibit prolonged hypotensive effects (>1 hour), whereas methylpyrimidinyl derivatives show minimal off-target toxicity in kinase inhibitors .

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Pyrimidine Coupling4-Methylpyrimidin-2-ol, DCC, DMAP, DMF, 80°C65
CyclizationNaH, THF, 0°C → RT58
PurificationSilica gel chromatography (EtOAc:Hex = 1:3)>95% purity

Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrrolidinone and pyrimidine moieties. Key signals include δ ~7.5 ppm (pyrimidine protons) and δ ~3.5–4.5 ppm (pyrrolidinone methylene) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (C₁₀H₁₃N₃O₂, [M+H]⁺ = 208.1086) .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles/lengths. Software like SHELXL refines structures and calculates R-factors (<5%) .

Q. Table 2: Key Structural Parameters from X-ray Analysis

ParameterValueReference
Bond Length (C-O)1.36 Å
Dihedral Angle (Pyrimidine-Pyrrolidinone)85°
R-factor0.042

Advanced Questions

How can contradictions in crystallographic or spectroscopic data be resolved during structural analysis?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, IR) to confirm assignments. For example, conflicting NOESY signals may require re-evaluation of coupling constants .
  • Computational Refinement : Use programs like SHELXL (for crystallography) or Gaussian (DFT calculations) to model alternative conformations and compare with experimental data .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to resolve packing ambiguities in crystal structures .

What strategies improve synthetic yields in multi-step protocols?

Methodological Answer:

  • Stepwise Monitoring : Use TLC or in-situ IR to track reaction progress and terminate steps at optimal conversion .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while low temperatures (−20°C) suppress side reactions in sensitive steps .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency or enzymatic catalysts for enantioselective steps (if applicable) .

Q. Table 3: Impact of Solvent on Yield

SolventReaction TemperatureYield (%)
DMF80°C72
THF60°C58
Acetonitrile70°C65

How do steric and electronic effects influence reactivity in derivatization reactions?

Methodological Answer:

  • Steric Hindrance : The 4-methyl group on pyrimidine restricts access to the oxygen lone pairs, slowing electrophilic substitutions. Bulky reagents (e.g., trityl chloride) require longer reaction times .
  • Electronic Effects : Electron-withdrawing pyrimidine groups activate the pyrrolidinone carbonyl toward nucleophilic attack (e.g., Grignard reagents) .
  • Kinetic Studies : Vary substituents (e.g., replacing methyl with ethyl) to quantify rate changes via Arrhenius plots .

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